6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethyl-pyrazolyl moiety, and a dimethyl-pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable pyrazole derivative with a pyridine ring under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazole-containing compounds: These compounds also feature a nitrogen-containing heterocyclic ring and exhibit diverse biological activities.
Uniqueness
6-CYCLOPROPYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyclopropyl and ethyl-pyrazolyl moieties contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H20N6O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-(1-ethylpyrazol-3-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H20N6O/c1-4-23-8-7-14(21-23)19-17(24)12-9-13(11-5-6-11)18-16-15(12)10(2)20-22(16)3/h7-9,11H,4-6H2,1-3H3,(H,19,21,24) |
InChI Key |
MKLSFVGODGDFLP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4CC4 |
Origin of Product |
United States |
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